molecular formula C9H8F3N3 B1482791 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-13-2

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482791
CAS No.: 2098018-13-2
M. Wt: 215.17 g/mol
InChI Key: AIMHJZKZCOOALX-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a trifluoromethyl group and a cyclopropylmethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.

    Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde with a cyanide source under basic conditions.

Chemical Reactions Analysis

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclopropyl ring opening: The cyclopropyl ring can be opened under acidic or basic conditions to form linear or branched products.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Pharmaceuticals: It is used as a building block for the synthesis of various pharmaceutical compounds due to its unique structural properties.

    Agrochemicals: The compound is used in the development of new agrochemicals with improved efficacy and safety profiles.

    Materials Science: It is used in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

    1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile: This compound has a similar structure but with the carbonitrile group at a different position on the pyrazole ring.

    1-(cyclopropylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carbonitrile: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its chemical and biological properties.

    1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a cyclopropylmethyl group, which imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMHJZKZCOOALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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